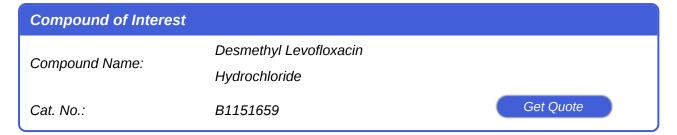


Desmethyl Levofloxacin Hydrochloride CAS number and molecular structure

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An In-depth Technical Guide to **Desmethyl Levofloxacin Hydrochloride**

Introduction

Desmethyl Levofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic Levofloxacin, is a compound of significant interest in pharmaceutical research and development.[1][2] Levofloxacin is widely used to treat a variety of bacterial infections.[3] Its metabolism in humans is limited, with less than 5% of an administered dose being recovered in the urine as its desmethyl and N-oxide metabolites.[1][4] Understanding the properties, synthesis, and analytical quantification of Desmethyl Levofloxacin is crucial for comprehensive pharmacokinetic studies, impurity profiling, and toxicological assessments of the parent drug. This guide provides a detailed overview of **Desmethyl Levofloxacin Hydrochloride**, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

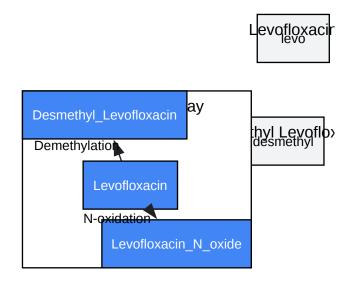
Desmethyl Levofloxacin is available commercially as both a free base and a hydrochloride salt. It is essential to distinguish between these forms, as their properties, including CAS numbers and molecular weights, differ. The following table summarizes the key physicochemical data for both entities.



Property	Desmethyl Levofloxacin (Free Base)	Desmethyl Levofloxacin Hydrochloride	
Synonyms	(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][2] [5]benzoxazine-6-carboxylic acid[6]	Levofloxacin Related Compound A; DN 5455 Hydrochloride[5]	
CAS Number	117707-40-1[5][7][8]	2254176-11-7[9][10][11]	
Molecular Formula	C ₁₇ H ₁₈ FN ₃ O ₄ [7][8][12]	C17H19CIFN3O4[5][9][10][13]	
Molecular Weight	347.34 g/mol [7][8][12]	383.8 g/mol [5][9][11][13]	
Appearance	-	Off-White to Pale Yellow Solid[13]	
Melting Point	-	>220°C (decomposition)[13]	
Purity	>98%[8]	>95% (HPLC)[7]	
Storage Temperature	-20°C[7]	-20°C[13]	

Molecular Structure

The core structure of Desmethyl Levofloxacin is identical to that of Levofloxacin, with the exception of the methyl group on the piperazine ring, which is absent in the metabolite.





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Caption: Metabolic conversion of Levofloxacin to its primary metabolites.

Pharmacological Activity

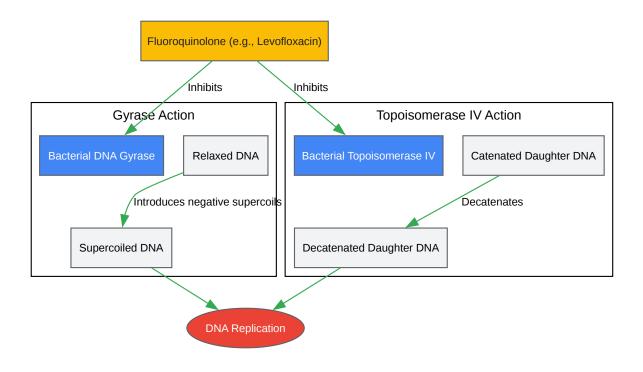
There are conflicting reports regarding the pharmacological activity of Desmethyl Levofloxacin. While several sources state that the metabolites of Levofloxacin, including Desmethyl Levofloxacin, possess little relevant pharmacological activity,[1][4][14] other studies characterize it as an active metabolite. One study determined the Minimum Inhibitory Concentrations (MICs) of N-desmethyl Levofloxacin against a panel of bacteria, demonstrating its antibacterial properties.[15]

The table below presents the reported MIC values.[15]

Bacterial Strain	MIC (μg/mL)
Staphylococcus aureus	4
Staphylococcus epidermidis	1
Bacillus subtilis	1
Escherichia coli	0.012
Pseudomonas aeruginosa	>4
Klebsiella pneumoniae	0.25

The mechanism of action for Levofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][16] It is presumed that any antibacterial activity exhibited by Desmethyl Levofloxacin would proceed via the same mechanism.





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Caption: Mechanism of action for fluoroquinolone antibiotics.

Synthesis and Experimental Protocols Synthesis of N-Desmethyl Levofloxacin

N-Desmethyl Levofloxacin can be prepared via the reaction of piperazine with 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylic acid (Compound 10).[17] This intermediate serves as a precursor for synthesizing various N-substituted analogs of Levofloxacin.

Protocol: The synthesis involves a nucleophilic reaction where piperazine is introduced to
Compound 10.[17] This method has been utilized as a basis for preparing other Nsubstituted piperazinyl quinolones.[17] Further derivatization can be achieved by reacting the
resulting N-desmethyl levofloxacin with compounds like thienylethyl bromide derivatives.[17]

Analytical Methods for Quantification



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Accurate quantification of Desmethyl Levofloxacin is critical for pharmacokinetic and metabolic studies. Various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for its determination in biological matrices.

The following table summarizes several published analytical methods.



Method	Matrix	Column	Mobile Phase <i>l</i> Elution	Detection	Ref.
LC-MS/MS	Human Serum	-	Gradient elution with ultra-pure water, acetonitrile, and an aqueous buffer (ammonium acetate, acetic acid, trifluoroacetic acid).	ESI+ Quadrupole MS in SRM mode.	[18][19]
HPLC	-	Purospher®S TAR RP-18 endcapped	Solution A: 1.7 g/L of tetrabutylam monium hydrogen sulfate, 0.44 g/L of anhydrous dibasic sodium phosphate. Solution B: Acetonitrile. Gradient elution.	UV	[6]
HPLC	-	Shim-pack GIST C18	Isocratic elution with a solution of L- isoleucine and cupric	UV (294 nm)	[20]



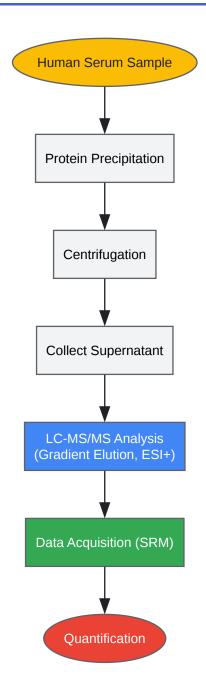
sulfate pentahydrate in water, mixed with acetonitrile.

Example Experimental Protocol: LC-MS/MS in Human Serum

A rapid and sensitive method for the simultaneous determination of levofloxacin and desmethyl-levofloxacin in human serum has been established.[19]

- Sample Preparation: Protein precipitation is used for sample cleanup.
- Chromatography: The method utilizes a gradient elution with a total run time of 2.5 minutes. The retention time for desmethyl-levofloxacin is approximately 1.6 minutes.
- Mass Spectrometry: A quadruple mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is used. Quantitation is achieved using selected reaction monitoring (SRM).
- Validation: The method is validated for linearity, precision, accuracy, and stability. The standard curve is linear over a concentration range of 0.10 to 4.99 mg/L, with a lower limit of quantification (LLOQ) of 0.10 mg/L.[19]





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Caption: Workflow for LC-MS/MS analysis of Desmethyl Levofloxacin.

Conclusion

Desmethyl Levofloxacin Hydrochloride is a key metabolite in the study of Levofloxacin's pharmacology. This guide provides essential technical data, including its distinct physicochemical properties, molecular structure, and a summary of its debated pharmacological activity. Detailed protocols for its synthesis and, more critically, its analytical



quantification in biological matrices have been presented. The provided workflows and methodologies offer a robust foundation for researchers engaged in drug metabolism studies, clinical pharmacology, and the development of related pharmaceutical products.

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